

Step-by-step synthesis of Bilastine using 2-methoxyethyl tosylate

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Compound of Interest

Compound Name: 2-Methoxyethyl 4-methylbenzenesulfonate

Cat. No.: B097947

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An Application Note for the Step-by-Step Synthesis of Bilastine Utilizing a Convergent Strategy with 2-Ethoxyethyl Tosylate

Abstract

Bilastine is a potent, non-sedating, second-generation antihistamine that exhibits high selectivity for the histamine H1 receptor.[1][2] It is widely prescribed for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. The development of efficient, scalable, and cost-effective synthetic routes is a critical objective in pharmaceutical manufacturing. This application note presents a detailed, step-by-step protocol for a convergent synthesis of Bilastine. The strategy hinges on the preparation of two key intermediates, followed by their sequential coupling and a final hydrolysis step. A pivotal transformation in this pathway is the N-alkylation of the benzimidazole moiety using 2-ethoxyethyl tosylate, a robust and efficient method for introducing the required side chain. This guide is intended for researchers, chemists, and professionals in drug development, providing not only the protocols but also the scientific rationale behind the experimental choices.

Retrosynthetic Analysis and Strategy

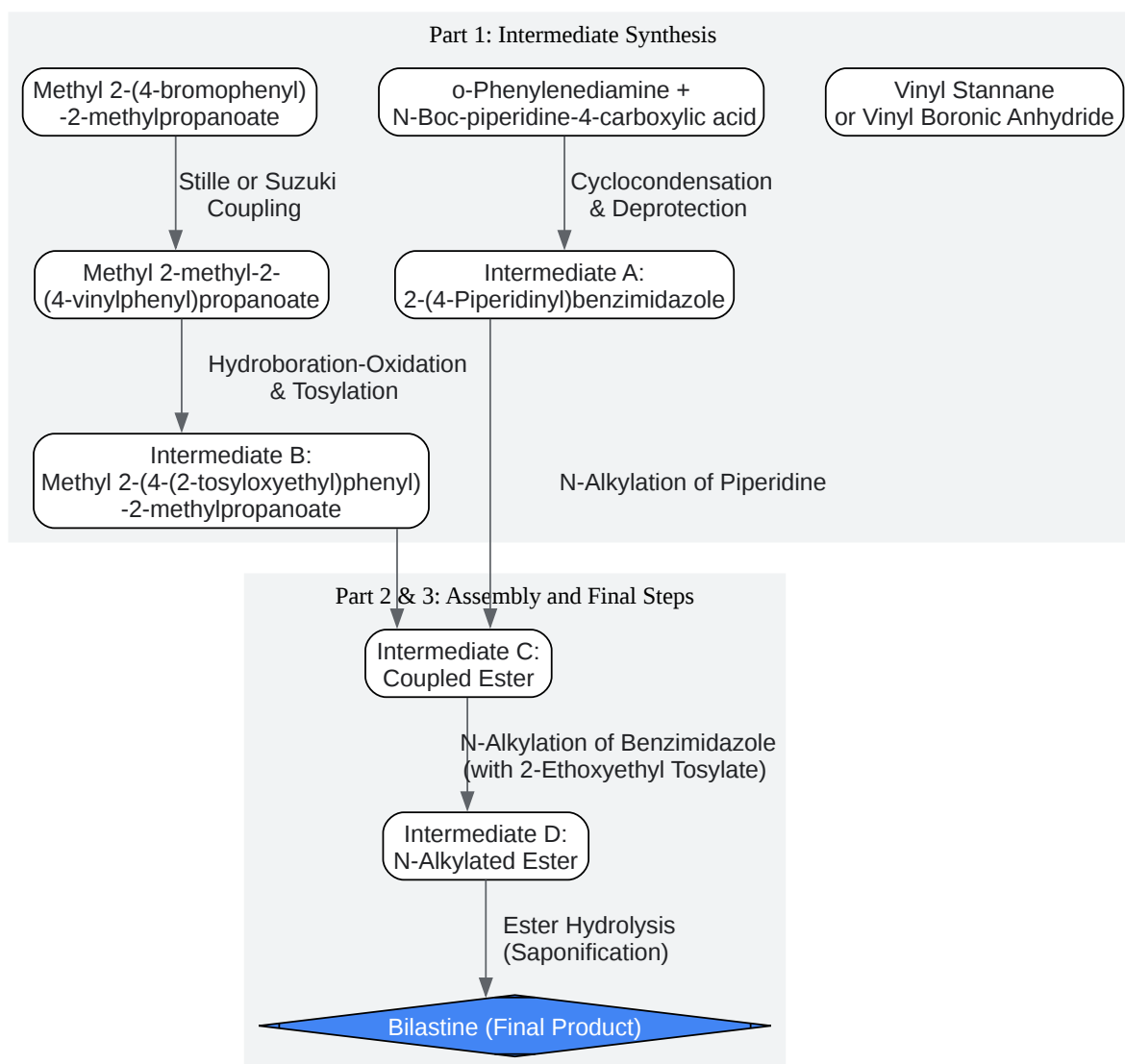
A convergent synthesis approach offers significant advantages by building complex molecules from separate, less complex fragments that are combined later in the sequence. This often leads to higher overall yields and greater flexibility. Our retrosynthetic strategy for Bilastine (1) is outlined below. The molecule is disconnected into three primary building blocks: 2-(4-

Piperidinyl)benzimidazole (Intermediate A), a phenylpropanoic acid derivative (Intermediate B), and the 2-ethoxyethyl side chain, which will be introduced via 2-ethoxyethyl tosylate.

Overall Synthetic Workflow

The forward synthesis involves three main stages:

- **Synthesis of Key Intermediates:** Preparation of 2-(4-Piperidinyl)benzimidazole (A) and an activated form of the phenylpropanoic acid side chain, Methyl 2-(4-(2-tosyloxyethyl)phenyl)-2-methylpropanoate (B).
- **Assembly of the Core Structure:** Nucleophilic substitution between intermediates A and B to form the central backbone of the molecule.
- **Final Functionalization and Deprotection:** N-alkylation of the benzimidazole ring with 2-ethoxyethyl tosylate, followed by saponification of the methyl ester to yield the final Bilastine API.



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Sources

- 1. museonaturalistico.it [museonaturalistico.it]
- 2. researchgate.net [researchgate.net]
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